2-Methyl-1,3-cyclopentanedione

Crystal engineering High-pressure crystallography Solid-state stability

Essential β-diketone synthon for complex syntheses. Offers superior regioselectivity over 6-membered ring homologs, critical for building steroidal frameworks. Ideal for research demanding exacting control. Ensure synthetic success with this high-purity, stable intermediate.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 765-69-5
Cat. No. B045155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-cyclopentanedione
CAS765-69-5
SynonymsNSC 54458
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1C(=O)CCC1=O
InChIInChI=1S/C6H8O2/c1-4-5(7)2-3-6(4)8/h4H,2-3H2,1H3
InChIKeyHXZILEQYFQYQCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3-cyclopentanedione (CAS 765-69-5): Cyclic Diketone Building Block for Steroid and Heterocycle Synthesis


2-Methyl-1,3-cyclopentanedione (MCPD; CAS 765-69-5) is a cyclic β-diketone that serves as a critical synthetic intermediate in medicinal chemistry and natural product synthesis [1]. In the solid state and under standard conditions, it exists primarily in the enol tautomeric form, which stabilizes the molecule through intramolecular hydrogen bonding and governs its reactivity [2]. The compound's molecular weight is 112.13 g/mol, with a reported melting point range of 212–215 °C [1].

2-Methyl-1,3-cyclopentanedione: Why 1,3-Cyclopentanedione and 2-Ethyl Analogs Are Not Interchangeable


Despite sharing a common 1,3-dicarbonyl core, cyclic β-diketones exhibit pronounced structure-dependent differences in crystal stability, regioselective alkylation, tautomeric equilibria, and synthetic utility. The presence of a methyl substituent at the C2 position in 2-methyl-1,3-cyclopentanedione alters the dipole arrangement in the crystal lattice, leading to exceptional high-pressure stability absent in the unsubstituted parent [1]. Furthermore, this methyl group influences the tautomeric population and enolate geometry, directly impacting the chemo- and regioselectivity of alkylation and acylation steps in complex molecule construction [2]. These quantifiable differences preclude simple interchange with 1,3-cyclopentanedione or other 2-alkyl analogs in demanding synthetic sequences.

2-Methyl-1,3-cyclopentanedione (CAS 765-69-5): Quantitative Differentiation from Closest Analogs


Crystal Stability Under High Pressure: MCPD vs. 1,3-Cyclopentanedione

2-Methyl-1,3-cyclopentanedione crystals exhibit exceptional stability under high hydrostatic pressure. Single-crystal X-ray diffraction studies up to 3.01(5) GPa reveal no pressure-induced phase transitions, whereas both 1,3-cyclopentanedione and 1,3-cyclohexanedione undergo such transitions under comparable conditions [1]. The unit cell volume compresses to less than 84% of its ambient-pressure value at 3.01 GPa [1].

Crystal engineering High-pressure crystallography Solid-state stability

Enol Acetate Formation: 2-Methyl vs. Unsubstituted Cyclopentane-1,3-diones

The 2-methyl substituent dictates the regiochemical outcome of enol acetate formation. Under identical acylation conditions (acetic anhydride/sodium acetate), 2-methyl-4-prop-2-enylcyclopentane-1,3-dione yields a single enol acetate product, whereas the analogous unsubstituted (R = H) diones produce mixtures of isomeric enol acetates [1].

Synthetic methodology Regioselectivity Tautomerism

pKa and Ionization State at Physiological pH: MCPD vs. 1,3-Cyclopentanedione

2-Methyl-1,3-cyclopentanedione exhibits a predicted pKa of 10.83 ± 0.20 [1]. In contrast, the parent 1,3-cyclopentanedione has a reported experimental pKa of 5.23 . This nearly 5.6 unit difference in acidity reflects the impact of 2-methyl substitution on the stability of the enolate anion.

Physicochemical property Ionization Drug design

O-Alkylation Selectivity: MCPD vs. CPD in Naphthylethyl Bromide Reactions

Alkylation of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide proceeds with exclusive O-alkylation, yielding only the O-alkylated product . In contrast, alkylations of the parent 1,3-cyclopentanedione often lead to mixtures of C- and O-alkylated derivatives under similar conditions.

Chemoselectivity Alkylation Natural product synthesis

Steroid Synthesis: MCPD vs. 2-Methyl-1,3-cyclohexanedione Condensation Yields

In a comparative study, condensation of a common diol substrate with 2-methyl-1,3-cyclopentanedione yields the desired estrone derivative (didehydroestrone) in approximately 20% overall yield [1]. Under analogous conditions, the corresponding reaction with 2-methyl-1,3-cyclohexanedione proceeds with an overall yield exceeding 50% to give the D-homoestrone analog [1].

Steroid synthesis Estrone derivatives Reaction yield

2-Methyl-1,3-cyclopentanedione (CAS 765-69-5): Defined Research and Industrial Use Cases


Total Synthesis of Steroids and Cardiotonic Steroids

2-Methyl-1,3-cyclopentanedione is a key building block for the construction of the cyclopentanoperhydrophenanthrene steroid skeleton, particularly for generating the five-membered D-ring of natural estrane and androstane derivatives. Its use is validated in the total synthesis of didehydroestrone (20% overall yield) [1] and as a Michael acceptor in 14-hydroxy steroid syntheses [2].

Synthesis of (±)-α-Cuparenone via O-Selective Alkylation

The compound serves as an efficient synthon for (±)-α-cuparenone, a sesquiterpene natural product. The exclusive O-alkylation of 2-methyl-1,3-cyclopentanedione with 2-(1-naphthyl)ethyl bromide provides a clean, single-product route, avoiding the complex separations required when using non-methylated analogs .

Preparation of Key Intermediates via Michael Addition

Michael addition of 2-methyl-1,3-cyclopentanedione to methyl vinyl ketone in water yields 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, a crucial intermediate in natural product chemistry. This aqueous transformation highlights its utility in green chemistry workflows .

Solid-State Formulation and Long-Term Storage Studies

Given its exceptional stability under high pressure (no phase transition up to 3.01 GPa) relative to 1,3-cyclopentanedione and 1,3-cyclohexanedione [3], 2-methyl-1,3-cyclopentanedione is the preferred solid form for studies requiring robust crystalline packing or for long-term storage where phase change is a concern.

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